1S/C11H9NO2/c1-7-4-8-2-3-12-6-10(8)9(5-7)11(13)14/h2-6H,1H3,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
6-Methylisoquinoline-8-carboxylic acid is a significant compound within the class of isoquinoline derivatives, characterized by its unique structural features and biological activity. Isoquinolines are bicyclic compounds that exhibit a wide range of pharmacological properties, making them valuable in medicinal chemistry. This specific compound is recognized for its potential applications in drug development and synthesis of biologically active molecules.
6-Methylisoquinoline-8-carboxylic acid can be derived from natural sources or synthesized through various chemical methods. It is often obtained via synthetic routes involving readily available starting materials such as 3,5-dihydroxybenzoic acid, which serves as a precursor in several synthetic pathways aimed at producing isoquinoline derivatives .
This compound falls under the category of isoquinoline alkaloids, which are nitrogen-containing compounds known for their diverse biological activities. Isoquinoline derivatives are classified based on their structural variations and functional groups, with 6-methylisoquinoline-8-carboxylic acid specifically categorized due to the presence of a carboxylic acid group at the 8-position and a methyl group at the 6-position of the isoquinoline ring.
The synthesis of 6-methylisoquinoline-8-carboxylic acid can be achieved through several methods, primarily focusing on electrocyclization reactions and other coupling techniques. One notable approach involves the Kolbe-type carboxylation of 3,5-dihydroxybenzoic acid, followed by selective esterification and further transformations to introduce the methyl and carboxylic acid groups .
Technical Details:
The molecular structure of 6-methylisoquinoline-8-carboxylic acid features an isoquinoline core with specific substituents:
6-Methylisoquinoline-8-carboxylic acid participates in various chemical reactions typical of carboxylic acids and isoquinolines:
Technical Details:
The mechanism of action for compounds like 6-methylisoquinoline-8-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. Isoquinolines have been shown to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Research indicates that modifications on the isoquinoline scaffold can significantly affect biological activity. For instance, studies have highlighted that introducing specific substituents can enhance binding affinity to target proteins or alter metabolic stability .
6-Methylisoquinoline-8-carboxylic acid is utilized in various scientific applications:
Halogenation of isoquinoline precursors enables precise C–H bond functionalization for downstream derivatization. Copper-catalyzed C–H activation is particularly effective for regioselective halogenation at electron-deficient positions. For 6-methylisoquinoline intermediates, ortho-halogenation occurs preferentially at C-8 when directed by nitrogen coordination. Copper(II) bromide or chloride with oxidants like Ag₂CO₃ achieves monohalogenation (60–85% yield), while stronger Lewis acids (e.g., CrO₃) promote dihalogenation [7]. Bromination exhibits higher selectivity due to milder reaction kinetics, whereas chlorination requires stoichiometric CuCl₂ to suppress over-halogenation [7] [9]. The halogenated intermediates serve as direct precursors for carboxyl group installation via carbonylation or cyanation hydrolysis.
Table 1: Copper-Mediated Halogenation of 6-Methylisoquinoline Precursors
Halogen Source | Catalyst System | Temperature (°C) | Selectivity (Mono:Di) | Yield Range (%) |
---|---|---|---|---|
CuBr₂ | Ag₂CO₃/DMF | 100 | 9:1 | 70–85 |
NBS | Cu(OAc)₂/AcOH | 80 | >19:1 | 65–78 |
LiCl | CuCl₂/CrO₃ | 120 | 3:1 | 40–62 |
Simultaneous manipulation of methyl and carboxylic acid groups necessitates orthogonal protecting strategies. The methyl group at C-6 undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN, yielding bromomethyl intermediates for nucleophilic displacement (e.g., cyanation, amination) without carboxyl group activation [6] [9]. Conversely, carboxylic acid at C-8 is protected as methyl esters under acidic methanol prior to methyl group functionalization. Pd/C-catalyzed hydrogenolysis cleanly deprotects esters post-functionalization, preserving isoquinoline ring integrity. For tandem modifications, solvent-free conditions (e.g., neat melts at 110°C) minimize decarboxylation while enabling nucleophilic substitutions at the methyl group [6] [9].
Palladium-catalyzed annulations leverage Michael acceptors like 2,3-allenoic esters to construct the isoquinoline core. N-Methoxybenzamides undergo C–H activation at ortho-positions with Pd(OAc)₂/Ag₂CO₃, followed by allenoate insertion to form 3,4-dihydroisoquinolinones. Subsequent aromatization via dehydrogenation yields 6,8-disubstituted isoquinolines. Electron-donating substituents (e.g., 3-OMe, 4-Me) enhance yields (75–87%) by facilitating C–H metalation, while electron-withdrawing groups (e.g., NO₂, CF₃) impede cyclization [8]. Regioselectivity arises from steric control: bulky esters (e.g., tert-butyl) favor C-3 alkylation over C-4.
Cyclodehydration of o-vinyl benzamides generates isoquinoline cores under Brønsted acid catalysis. Amberlyst-15 resin efficiently promotes solvent-free cyclization at 85°C via iminium ion intermediates, avoiding high-temperature decomposition [9]. This strategy installs the C-6 methyl group using α-methylvinyl precursors, while C-8 carboxylates derive from acrylate-containing benzamides. Cyclization kinetics show 10-fold rate acceleration versus homogeneous acids (e.g., p-TsOH) due to substrate confinement in resin pores. Hydrogenation over Pd/C simultaneously saturates olefins and reduces lactams, yielding trans-fused decahydroisoquinolines as key intermediates for carboxyl functionalization.
Table 2: Annulation Approaches to 6-Methylisoquinoline-8-Carboxylates
Precursor Type | Catalyst | Cyclization Mode | Key Intermediate | Yield (%) |
---|---|---|---|---|
N-Methoxy-3-methylbenzamide | Pd(OAc)₂/Ag₂CO₃ | Allenoate insertion | 3,4-Dihydroisoquinolinone | 45–87 |
o-(1-Methylvinyl)benzamide | Amberlyst-15 | Iminium cyclization | 1,2,3,4-Tetrahydroisoquinoline | 68–75 |
Flavin-dependent halogenases enable regioselective C–H activation for carboxyl precursor synthesis. Engineered Streptomyces strains expressing RebH (tryptophan halogenase) introduce chlorine at C-5 of isoquinoline scaffolds, which is then converted to carboxylic acids via Rosenmund-von Braun cyanation and hydrolysis [3]. Ester hydrolysis employs Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0, 37°C), selectively cleaving methyl esters without affecting lactams or alkyl chlorides. This achieves >95% enantiopurity for chiral analogs, outperforming chemical saponification which causes epimerization at C-1 [3] [5].
Macroreticular ion-exchange resins (e.g., Amberlyst-15) facilitate linalool cyclization to terpenoid intermediates that are oxidized to isoquinoline-8-carboxylates. Solvent-free conditions at 50°C promote selective endo-cyclization via carbocation rearrangements, forming p-menthane frameworks that undergo dehydrogenative aromatization with Pd/C [9]. Co-catalysis with 10% Pd/C enables one-pot cyclization/hydrogenation, suppressing olefin dimerization and enhancing atom economy (E-factor < 2). This approach reduces energy input by 60% versus solvent-based methods and eliminates VOC emissions.
Rapid manual solid-phase peptide synthesis (SPPS) principles are adapted for isoquinoline carboxylate libraries. Wang resin-bound benzaldehydes undergo Knoevenagel condensation with methyl acetoacetate, followed by cyclative cleavage via Heck coupling to release 6-methylisoquinoline-8-carboxylates [5]. Parallelization enables simultaneous synthesis of 8 analogs per batch with cycle times of 20 minutes per coupling step. Crude purities (70–85%) exceed automated microwave SPPS (50%) due to minimized epimerization. Key innovations include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1